molecular formula C9H18N2O B1400815 trans 4-Amino-cyclohexanecarboxylic acid ethylamide CAS No. 412290-83-6

trans 4-Amino-cyclohexanecarboxylic acid ethylamide

Cat. No.: B1400815
CAS No.: 412290-83-6
M. Wt: 170.25 g/mol
InChI Key: XGJSGAVCWSFIPG-UHFFFAOYSA-N
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Description

trans-4-Amino-cyclohexanecarboxylic acid ethylamide (CAS: 412290-83-6) is a cyclohexane derivative featuring a trans-configuration, where the amino (–NH₂) and ethylamide (–CONHCH₂CH₃) groups occupy axial positions on opposite sides of the ring. This spatial arrangement enhances molecular rigidity, influencing its solubility, stability, and biological interactions . The compound is synthesized with 95% purity and is cataloged for research applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

4-amino-N-ethylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJSGAVCWSFIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261569
Record name trans-4-Amino-N-ethylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412290-83-6
Record name trans-4-Amino-N-ethylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Amino-cyclohexanecarboxylic acid ethylamide typically involves the reduction of trans-4-Aminocyclohexanecarboxylic acid. The reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans 4-Amino-cyclohexanecarboxylic acid ethylamide can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be further reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)
Trans-4-amino-cyclohexanecarboxylic acid derivatives serve as crucial intermediates in the synthesis of various APIs. For instance, they are utilized in the preparation of Janus kinase inhibitors, which are significant in treating autoimmune diseases. The derivatives can be synthesized from p-aminobenzoic acid under mild conditions with high trans/cis ratios, enhancing their utility in pharmaceutical formulations .

b. Opioid Activity
Research by Li et al. (1993) demonstrated that trans-4-amino derivatives exhibit significant opioid activity, making them potential candidates for developing analgesics . This property is attributed to their structural similarity to known opioid compounds.

c. Therapeutic Drug Development
Trans-4-amino-cyclohexanecarboxylic acid derivatives have also been explored as building blocks for designing therapeutic drugs targeting diabetes and other metabolic disorders. They act as substrates for dipeptidyl peptidase IV (DPP-IV) inhibitors, which are essential in managing type 2 diabetes .

Organic Synthesis Applications

a. Stereoselective Synthesis
The compound plays a vital role in stereoselective synthesis processes. Recent studies have shown that transaminases can selectively convert cis-diastereomers to their corresponding trans-forms with high diastereomeric purity (>99%), which is advantageous in producing optically active compounds . This capability is crucial for synthesizing pharmaceuticals that require specific stereochemistry for efficacy.

b. Industrial Applications
The one-pot synthesis method for producing trans-4-amino-cyclohexanecarboxylic acid derivatives under basic conditions has been optimized for industrial applications, allowing for efficient production with minimal waste . This method emphasizes the compound's relevance in large-scale chemical manufacturing.

Case Study 1: Synthesis of Janus Kinase Inhibitors
A study focused on the use of trans-4-amino-cyclohexanecarboxylic acid derivatives in synthesizing Janus kinase inhibitors revealed that these compounds could be effectively synthesized with yields exceeding 70% using optimized conditions involving basic solvents .

Case Study 2: Opioid Activity Research
Li et al.'s research demonstrated that certain trans-4-amino derivatives exhibit potent opioid receptor activity, suggesting potential applications in pain management therapies. The study highlighted the structure-activity relationship critical for developing new analgesics .

Mechanism of Action

The mechanism of action of trans 4-Amino-cyclohexanecarboxylic acid ethylamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid ethylamide group can participate in hydrophobic interactions. These interactions can inhibit or modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Functional Group Variations

Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Functional Group Key Features Reference
trans-4-Amino-cyclohexanecarboxylic acid ethylamide 412290-83-6 Ethylamide (–CONHCH₂CH₃) High rigidity due to trans-configuration; used in receptor-binding studies
trans-4-Aminocyclohexanecarboxylic acid 3685-25-4 Carboxylic acid (–COOH) Free acid form; lower lipophilicity compared to ethylamide
trans-Ethyl 4-aminocyclohexanecarboxylate 2084-28-8 Ethyl ester (–COOCH₂CH₃) Improved solubility in organic solvents; precursor for amide synthesis
trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid) 1197-18-8 Carboxylic acid (–COOH) and aminomethyl (–CH₂NH₂) Clinically used antifibrinolytic agent; distinct pharmacokinetics due to ionic nature

Key Observations :

  • Ethylamide vs. Carboxylic Acid : The ethylamide derivative exhibits higher lipophilicity than the carboxylic acid analog (CAS: 3685-25-4), enhancing membrane permeability but reducing aqueous solubility .
  • Ethylamide vs. Ethyl Ester : The ethyl ester (CAS: 2084-28-8) is more hydrolytically stable under acidic conditions compared to the ethylamide, which may undergo enzymatic cleavage in vivo .

Spatial Isomerism: Trans vs. Cis Configurations

The trans-configuration in trans-4-Amino-cyclohexanecarboxylic acid ethylamide imposes steric constraints that are absent in its cis-isomer. For example:

  • Cis-4-Aminocyclohexanol (CAS: 27489-62-9) has a lower melting point (108–113°C) due to reduced molecular packing efficiency compared to trans-isomers .
  • In isoxazole derivatives (e.g., 117b in ), the trans-hydroxy group on the cyclohexane ring enhances hydrogen bonding with target proteins, improving binding affinity .
Table 2: Antimicrobial and Pharmacological Comparisons
Compound Substituent Biological Activity Notes Reference
trans-4-Amino-cyclohexanecarboxylic acid ethylamide Ethylamide Under investigation for CNS targets Potential neuromodulatory effects due to rigid structure
4-Methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid ethylamide Ethylamide + thiophene Moderate antimicrobial activity (MIC: 32 µg/mL) Ethylamide substitution reduces potency compared to isopropylamide
5-(2,4-Dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide mesylate Mesylate salt + isoxazole Hsp90 inhibitor; improved aqueous solubility (50 mg/mL in glucose) Salt formation critical for intravenous delivery

Key Observations :

  • Ethylamide derivatives generally exhibit moderate bioactivity unless paired with aromatic or heterocyclic systems (e.g., isoxazole in ) .
  • The mesylate salt of a related ethylamide compound (CAS: N/A in ) demonstrates enhanced solubility (>50 mg/mL), highlighting the importance of salt selection for drug formulation .

Physicochemical Properties

Table 3: Solubility and Stability
Compound Solubility Stability Notes
trans-4-Amino-cyclohexanecarboxylic acid ethylamide Low in water; soluble in DMSO Stable at room temperature (25°C) Sensitive to strong acids/bases due to amide bond
trans-4-Aminocyclohexanol High in water (polar solvent) Hygroscopic; requires desiccated storage
5-(2,4-Dihydroxy-5-isopropyl-phenyl)-... ethylamide mesylate 50 mg/mL in 5% glucose Light-sensitive; requires amber packaging

Biological Activity

trans 4-Amino-cyclohexanecarboxylic acid ethylamide , also known as ethyl trans-4-aminocyclohexanecarboxylate, is a compound of interest due to its significant biological activities and potential applications in pharmaceuticals. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C12_{12}H21_{21}N\O2_2
  • Molecular Weight : 243.30 g/mol
  • Physical State : White solid
  • Solubility : High gastrointestinal absorption; permeable across the blood-brain barrier .
  • Adenosine Deaminase Inhibition :
    • Ethyl trans-4-aminocyclohexanecarboxylate has been identified as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. This inhibition can influence various physiological processes, including immune response and inflammation .
  • Opioid Activity :
    • Research indicates that derivatives of trans-4-amino-cyclohexanecarboxylic acid exhibit opioid-like activity, potentially acting as dynorphin A analogs. This suggests a role in pain management and neurological applications .
  • Calcium Antagonism :
    • Compounds related to trans-4-amino-cyclohexanecarboxylic acid have shown intracellular calcium antagonistic actions, which may be beneficial in treating cardiovascular diseases by promoting vasodilation and improving blood flow .

Clinical Applications

  • Melasma Treatment :
    • A clinical study assessed a formulation containing trans-4-(aminomethyl) cyclohexanecarboxylic acid for treating melasma. The results indicated efficacy in reducing hyperpigmentation compared to control formulations .
  • Pharmaceutical Intermediates :
    • The compound serves as an intermediate in synthesizing various pharmaceuticals, including Janus kinase inhibitors and other therapeutic agents for diabetes and circulatory diseases .

Traditional Synthesis

The traditional synthesis involves the catalytic reduction of p-aminobenzoic acid to produce trans-4-amino-cyclohexanecarboxylic acid. This process can yield a high trans/cis ratio under controlled conditions, often exceeding 75% purity .

Recent Innovations

Recent advancements have introduced one-pot synthesis methods that streamline the production process while maintaining high purity levels. These methods reduce costs and enhance safety by avoiding expensive catalysts and high-pressure conditions .

Case Studies

StudyFocusFindings
Li et al., 1993Opioid AnalogsDemonstrated that trans-4-amino derivatives exhibit significant opioid activity, suggesting potential for pain management therapies .
Kyushu University StudyMelasma TreatmentFound that the combination of trans-4-(aminomethyl) cyclohexanecarboxylic acid with potassium azeloyl diglycinate effectively reduced melasma in clinical trials .
Patent ReviewPharmaceutical ApplicationsHighlighted the utility of trans-4-amino-cyclohexanecarboxylic acid in synthesizing active pharmaceutical ingredients, particularly for diabetes treatment .

Q & A

Q. How can researchers optimize the synthesis of trans-4-Amino-cyclohexanecarboxylic acid ethylamide to improve yield and purity?

Methodological Answer: Synthetic optimization can be achieved via reductive amination, a method validated for structurally related ethylamide derivatives. Key steps include:

  • Using sodium cyanoborohydride as a selective reducing agent in methanol/acetic acid mixtures to stabilize intermediates .
  • Monitoring reaction progress via 1H^1H NMR to confirm the formation of the ethylamide group (e.g., characteristic triplet for ethyl protons at δ ~1.23 ppm and quartet for -CH2_2- at δ ~3.40 ppm) .
  • Purifying crude products via column chromatography (e.g., ethyl acetate/light petroleum eluents) to isolate the trans isomer .

Q. What chromatographic methods are effective for separating cis/trans isomers of 4-aminocyclohexanecarboxylic acid derivatives?

Methodological Answer:

  • Use chiral HPLC columns (e.g., Chiralpak® IA or IB) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers .
  • For preparative-scale separation, flash chromatography with silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane) can isolate trans isomers, as evidenced by purity analyses (>95% by GC) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in trans-4-Amino-cyclohexanecarboxylic acid ethylamide derivatives?

Methodological Answer:

  • Employ SHELXL for small-molecule refinement, particularly for high-resolution data, to model hydrogen bonding and stereochemistry (e.g., axial vs. equatorial amine positioning) .
  • Use ORTEP-III to visualize thermal ellipsoids and confirm the trans configuration of the cyclohexane ring. Discrepancies in bond angles (>5°) may indicate isomerization or crystal packing effects .
  • Cross-validate crystallographic data with 1H^1H-1H^1H COSY and NOESY NMR to confirm solution-phase conformation .

Q. How can researchers address contradictions in spectroscopic data caused by cis/trans isomer mixtures?

Methodological Answer:

  • Apply 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping signals. For example, trans isomers often show distinct 1H^1H NMR coupling patterns (e.g., J = 10–12 Hz for axial-equatorial protons) compared to cis isomers (J = 4–6 Hz) .
  • Use GC-MS with chiral stationary phases to quantify isomer ratios. Calibration with pure cis/trans standards (e.g., CAS 1776-53-0 for cis and trans mixtures) improves accuracy .

Q. What strategies are recommended for characterizing polymorphic forms of trans-4-Amino-cyclohexanecarboxylic acid ethylamide salts?

Methodological Answer:

  • Conduct X-ray powder diffraction (XRPD) to identify unique diffraction patterns for polymorphs (e.g., mesylate vs. hydrochloride salts). Peaks at 2θ = 12.5°, 18.3°, and 24.7° may indicate a specific crystalline form .
  • Perform differential scanning calorimetry (DSC) to detect thermal events (e.g., melting points >250°C for trans isomers vs. ~200°C for cis analogs) .

Q. How should researchers design pharmacological assays to evaluate the bioactivity of trans-4-Amino-cyclohexanecarboxylic acid ethylamide derivatives?

Methodological Answer:

  • Adopt Hsp90 inhibition assays using ATPase activity measurements, as demonstrated for isoxazole-3-carboxylic acid ethylamides. IC50_{50} values <1 μM indicate high potency .
  • Ensure compound purity (>98% by HPLC) to avoid false positives from isomer contaminants. Use C18 reverse-phase columns with acetonitrile/water gradients for purity validation .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational modeling and experimental data for trans-4-Amino-cyclohexanecarboxylic acid ethylamide conformers?

Methodological Answer:

  • Compare density functional theory (DFT) -optimized structures with crystallographic data. Deviations in dihedral angles (>10°) suggest solvent effects or crystal packing forces .
  • Use molecular dynamics simulations in explicit solvent (e.g., water or DMSO) to model flexible cyclohexane rings and validate against NMR-derived rotational barriers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans 4-Amino-cyclohexanecarboxylic acid ethylamide
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trans 4-Amino-cyclohexanecarboxylic acid ethylamide

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